N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine
Overview
Description
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine is a useful research compound. Its molecular formula is C26H29N5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine is 411.24229595 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Research on novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, including antimicrobial and anti-inflammatory activities, demonstrates the versatility of cyclopropanamine and pyrazole structures in medicinal chemistry (Kendre, Landge, & Bhusare, 2015).
Cyclopropanation Methods
- Studies on the synthesis of spirocyclopropane anellated heterocycles and the direct N-cyclopropylation of cyclic amides and azoles provide insights into methods for introducing cyclopropane structures into complex molecules, showcasing the chemical versatility and potential for creating novel compounds with unique properties (Meijere et al., 1989); (Gagnon et al., 2007).
Catalytic and Polymerization Applications
- The formation of cobalt(II) complexes with N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands illustrates the role of such structures in catalysis and polymerization, particularly in the synthesis of poly(methyl methacrylate) (PMMA) with high molecular weight and narrow polydispersity index, indicating potential applications in material science and engineering (Choi et al., 2015).
Asymmetric Syntheses
- Research on the asymmetric syntheses of 1-amino-2-phenyl(alkyl)cyclopropanecarboxylic acids by diastereoselective cyclopropanation highlights the importance of cyclopropanamine structures in creating enantiomerically pure compounds, which is crucial for the development of drugs and active molecules with specific chiral properties (Alcaraz et al., 1994).
Metal Complexes and Luminescence
- Studies on cyclometalated platinum complexes with luminescent quantum yields approaching 100% underscore the potential for cyclopropanamine and pyrazole derivatives in creating highly efficient light-emitting materials, relevant for applications in organic electronics and photonics (Turner, Bakken, & Li, 2013).
Properties
IUPAC Name |
N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]cyclopropanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-18-25(19(2)30(3)29-18)17-31(24-13-14-24)16-23-15-27-28-26(23)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-12,15,24H,13-14,16-17H2,1-3H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRDBUKQXYVBDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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